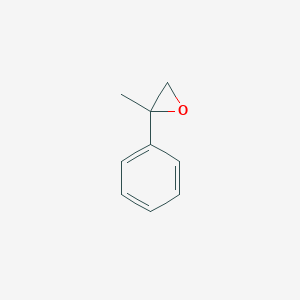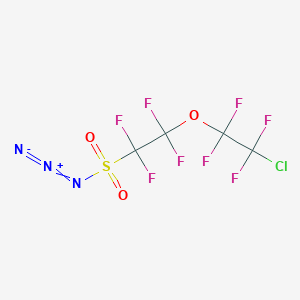
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide, commonly known as CF3SO2N3, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CF3SO2N3 is a highly reactive compound that has been used as a reagent in organic synthesis and as a potential explosive material. In
Mecanismo De Acción
The mechanism of action of CF3SO2N3 is not well understood. However, it is believed to act as a source of azide ions, which can react with a variety of functional groups such as alkynes, alkenes, and alcohols. This reaction typically results in the formation of a triazole ring, which has been shown to be stable and biocompatible.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CF3SO2N3 are not well studied. However, it is believed to be relatively non-toxic and biocompatible, making it a potential tool in chemical biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CF3SO2N3 is its high reactivity, which allows for efficient and selective reactions with a variety of functional groups. Additionally, its biocompatibility makes it a potential tool in chemical biology. However, its explosive nature and potential toxicity require careful handling and storage. Additionally, its high reactivity can also result in unwanted side reactions.
Direcciones Futuras
There are several potential future directions for CF3SO2N3. One area of interest is in the development of bioorthogonal reactions for use in chemical biology. Additionally, CF3SO2N3 could be explored as a potential tool in drug discovery and development. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of CF3SO2N3.
Métodos De Síntesis
The synthesis of CF3SO2N3 involves the reaction of CF3SO2Cl with NaN3 in the presence of a catalyst. This reaction is carried out in anhydrous conditions and requires careful handling due to the explosive nature of the product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CF3SO2N3 has been used as a reagent in organic synthesis, specifically in the synthesis of sulfonamides and sulfonylureas. It has also been used as a crosslinking agent in polymer chemistry and as a potential explosive material. Additionally, CF3SO2N3 has been explored as a potential tool in chemical biology, specifically in the development of bioorthogonal reactions.
Propiedades
Número CAS |
144951-86-0 |
|---|---|
Nombre del producto |
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide |
Fórmula molecular |
C4ClF8N3O3S |
Peso molecular |
357.57 g/mol |
Nombre IUPAC |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-N-diazo-1,1,2,2-tetrafluoroethanesulfonamide |
InChI |
InChI=1S/C4ClF8N3O3S/c5-1(6,7)2(8,9)19-3(10,11)4(12,13)20(17,18)16-15-14 |
Clave InChI |
RMVASYSFZNCAOJ-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F |
SMILES canónico |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F |
Sinónimos |
2-(2-CHLORO-1,1,2,2-TETRAFLUOROETHOXY)-1,1,2,2-TETRAFLUOROETHANESULFONYL AZIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
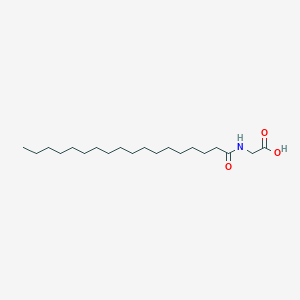
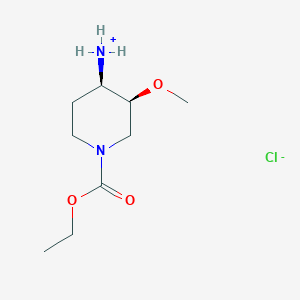
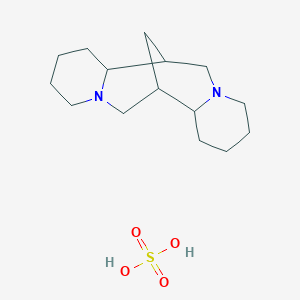

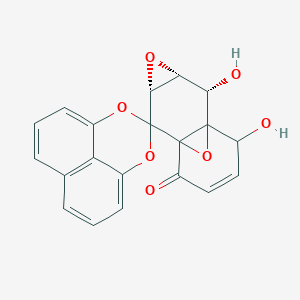

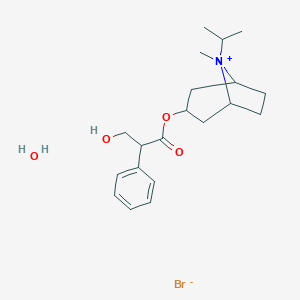

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
